

An In-depth Technical Guide to the Pyrazole Carboxamide Derivative SR141716A (Rimonabant)

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Compound of Interest

Compound Name: *1-(4-Methoxyphenyl)-1H-imidazole*

Cat. No.: *B160772*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the pyrazole carboxamide derivative SR141716A, also known as Rimonabant. This compound has been a significant tool in pharmacological research, primarily for its potent and selective inverse agonist activity at the cannabinoid receptor type 1 (CB1).

Chemical and Physical Properties

SR141716A is a synthetic diarylpyrazole antagonist of the CB1 receptor.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	168273-06-1	[2] [3] [4]
Alternative Name	Rimonabant	[5]
Chemical Name	N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide	[5]
Molecular Formula	C ₂₂ H ₂₁ Cl ₃ N ₄ O	[3] [4] [5]
Molecular Weight	463.8 g/mol	[3] [4] [6]
Appearance	Crystalline solid	[4]
Purity	≥98%	[4]
Solubility	Soluble in DMSO (20 mg/ml), ethanol (30 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers.	[3] [4]
Storage	Store at -20°C	[4]
InChI Key	JZCPYUJPEARBJL-UHFFFAOYSA-N	[3]
SMILES	Clc1ccc(cc1)c1c(C)c(nn1c1ccc(Cl)cc1Cl)C(=O)NN1CCCCCC1	[3]

Biological Activity and Mechanism of Action

SR141716A is a potent and selective antagonist and inverse agonist of the central cannabinoid receptor (CB1), with a Ki of 1.8 nM.[\[2\]](#) It exhibits high selectivity for CB1 over CB2 receptors (Ki > 1000 nM).[\[1\]](#)[\[3\]](#)[\[4\]](#)

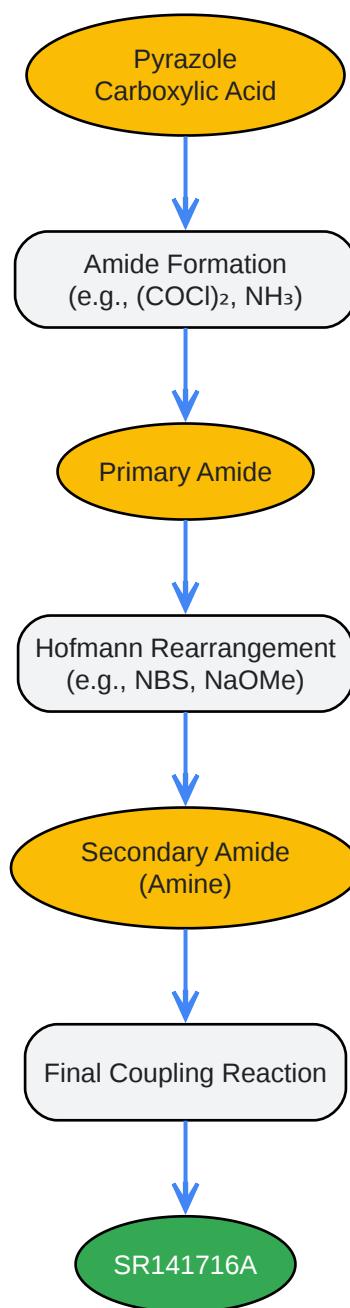
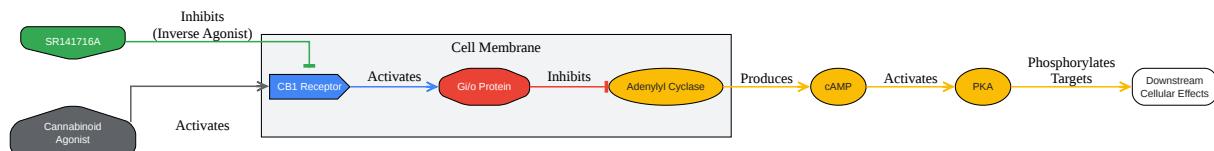
The primary mechanism of action of SR141716A is the blockade of CB1 receptors. As an inverse agonist, it not only blocks the effects of cannabinoid agonists but also reduces the basal activity of the receptor.[\[6\]](#) The endocannabinoid system is known to play a role in

regulating appetite and energy balance, and by blocking CB1 receptors, SR141716A can reduce appetite and food intake.[6][7]

Signaling Pathways

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein (Gi/o). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As an inverse agonist, SR141716A can increase adenylyl cyclase activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[8] This modulation of the cAMP/PKA pathway is a key aspect of its mechanism of action. Furthermore, SR141716A has been shown to influence other signaling pathways, including the MAPK pathway, and can affect the expression of various proteins involved in cell cycle regulation and metabolism.[9][10]



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